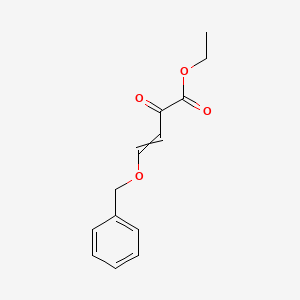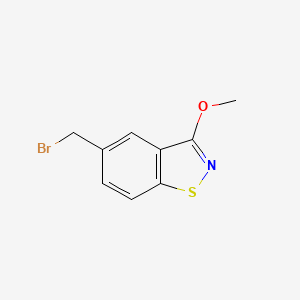
1,3-Bis(methylsulfonyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(methylsulfonyl)propan-2-ol is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of two methylsulfonyl groups attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-ol with sodium methylsulfinate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1,3-Bis(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
科学研究应用
1,3-Bis(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 1,3-Bis(methylsulfonyl)propan-2-ol involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Bis(methylthio)propan-2-ol: Similar structure but with methylthio groups instead of methylsulfonyl groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of sulfonyl groups.
Uniqueness
1,3-Bis(methylsulfonyl)propan-2-ol is unique due to its dual sulfonyl groups, which impart distinct chemical reactivity and biological interactions compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and specific molecular interactions.
属性
CAS 编号 |
64487-76-9 |
|---|---|
分子式 |
C5H12O5S2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
1,3-bis(methylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C5H12O5S2/c1-11(7,8)3-5(6)4-12(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
CWWFIPYOKCSAQF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC(CS(=O)(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


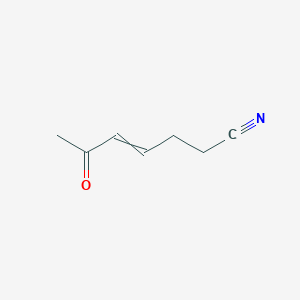

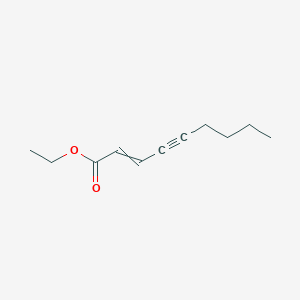
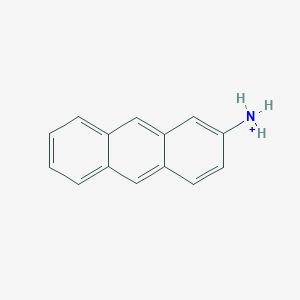

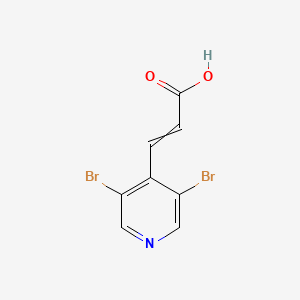
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)

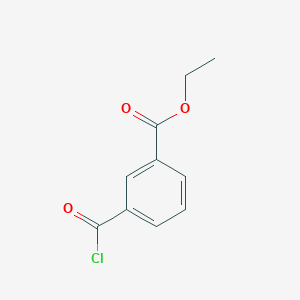
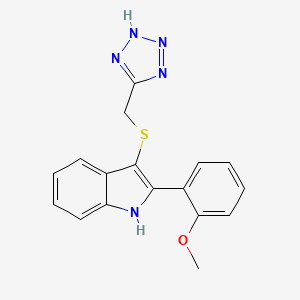

![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
